REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[CH:3]=[CH:4][C:5](=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C-]#[C-].[Li+].[Li+].[CH2:17]=[CH:18]N>O1CCOCC1>[CH3:12][N:2]([CH3:1])[CH:3]([CH2:4][C:5](=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[C:17]#[CH:18] |f:1.2.3.4|
|
Name
|
1-(dimethylamino)-1-octen-3-one
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(CCCCC)=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[C-]#[C-].[Li+].[Li+].C=CN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture is added to ice
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |